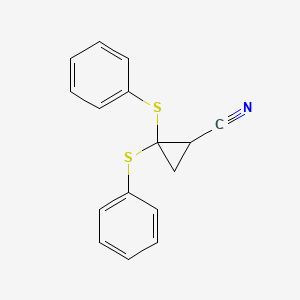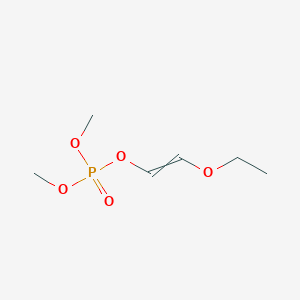
(2-Hydroxyethyl)methylcarbamodithioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxyethyl)methylcarbamodithioic acid is an organic compound with the molecular formula C4H9NOS2 It is characterized by the presence of a hydroxyethyl group, a methyl group, and a carbamodithioic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyethyl)methylcarbamodithioic acid typically involves the reaction of methyl isothiocyanate with 2-aminoethanol. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:
CH3NCS+HOCH2CH2NH2→CH3NHC(S)SCH2CH2OH
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.
化学反応の分析
Types of Reactions: (2-Hydroxyethyl)methylcarbamodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted carbamodithioic acids.
科学的研究の応用
(2-Hydroxyethyl)methylcarbamodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of infections.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (2-Hydroxyethyl)methylcarbamodithioic acid involves its interaction with biological molecules. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is mediated by the carbamodithioic acid moiety, which can undergo nucleophilic attack by thiol groups.
類似化合物との比較
(2-Hydroxyethyl)carbamodithioic acid: Similar structure but lacks the methyl group.
Methylcarbamodithioic acid: Similar structure but lacks the hydroxyethyl group.
Uniqueness: (2-Hydroxyethyl)methylcarbamodithioic acid is unique due to the presence of both hydroxyethyl and methyl groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
91308-51-9 |
|---|---|
分子式 |
C4H9NOS2 |
分子量 |
151.3 g/mol |
IUPAC名 |
2-hydroxyethyl(methyl)carbamodithioic acid |
InChI |
InChI=1S/C4H9NOS2/c1-5(2-3-6)4(7)8/h6H,2-3H2,1H3,(H,7,8) |
InChIキー |
QXOAYOGFDRZZMC-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)C(=S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14351411.png)
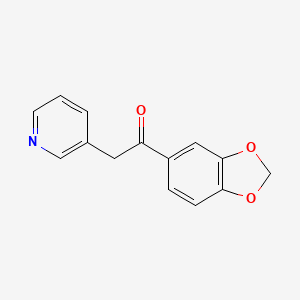

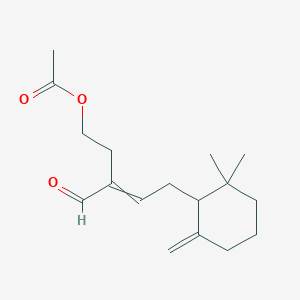
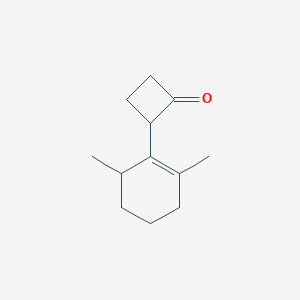
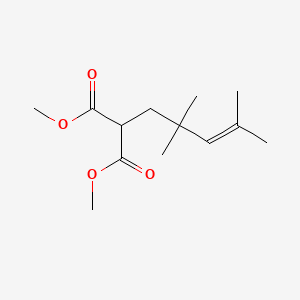
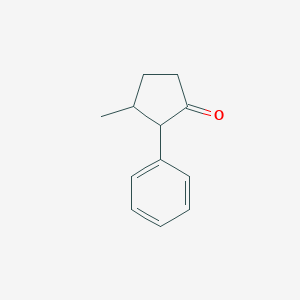

![Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate](/img/structure/B14351461.png)
